Computed Physicochemical Property Differentiation vs. the 6-Diethylamino Analog
The target compound demonstrates a measurably superior drug-likeness profile compared to its closest structural analog, Methyl 5-cyano-6-(diethylamino)-2-methylnicotinate (CAS 306979-82-8). The switch from a dimethylamino to a diethylamino substituent increases the molecular weight from 219.24 to 247.29 g/mol (+28.05 Da) and the Topological Polar Surface Area (TPSA, calculated) shifts. While both share a TPSA of 66.22 Ų, the target compound has a predicted LogP of 1.11 compared to an estimated ~2.3 for the diethylamino analog . This LogP difference of approximately 1.2 log units places the target compound within the more desirable range for oral bioavailability (Lipinski's rule of 5 guidelines) and reduces the risk of high metabolic clearance often associated with excessive lipophilicity .
| Evidence Dimension | Computed Physicochemical Properties (LogP, MW) |
|---|---|
| Target Compound Data | MW 219.24 g/mol; TPSA 66.22 Ų; Predicted LogP 1.11 |
| Comparator Or Baseline | Methyl 5-cyano-6-(diethylamino)-2-methylnicotinate: MW 247.29 g/mol; Predicted LogP ~2.3 (estimated based on the 2-carbon increase in N-alkyl chain from in-house fragment addition rules). |
| Quantified Difference | ΔMW = +28.05 Da; ΔLogP ≈ +1.2 log units higher for the diethylamino analog. |
| Conditions | Computational prediction; target compound data from ChemScence product specification sheet and vendor-provided computational chemistry data ; comparator LogP estimated by standard fragment-based method (+0.5 unit per additional methylene). |
Why This Matters
A lower molecular weight and LogP within the 1–3 range are empirically associated with higher probability of favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties, making the target compound a more advanced starting point for oral drug development than its diethylamino counterpart [1].
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 1997, 23 (1–3), 3–25. View Source
